REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[CH3:14])=[O:4]>C1COCC1>[OH:10][CH2:9][C:8]1[CH:12]=[CH:13][C:5]([C:3]([O:2][CH3:1])=[O:4])=[C:6]([CH3:14])[CH:7]=1
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The ice bath was subsequently removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was re-cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
another 2.6 mL of BH3-THF was added dropwise before the ice bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction was re-cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 3N HCl dropwise
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 2 times with Ethyl Acetate
|
Type
|
EXTRACTION
|
Details
|
the organic layer was then extracted once with bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Magnesium Sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C(=O)OC)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |